

An In-depth Technical Guide to (R,R)-Traxoprodil

(CP-101,606)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(R,R)-Traxoprodil, also known as CP-101,606, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit.[1][2] Developed by Pfizer, it has demonstrated neuroprotective, analgesic, anti-Parkinsonian, and rapid-acting antidepressant effects in preclinical and clinical studies.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological data of (R,R)-Traxoprodil. Detailed methodologies for key experimental assays are presented, and its therapeutic potential and limitations, including the reasons for the cessation of its clinical development, are discussed.

# **Chemical Structure and Physicochemical Properties**

(R,R)-Traxoprodil is a synthetic, small-molecule compound belonging to the substituted phenethylamine and  $\beta$ -hydroxyamphetamine class.[4]

IUPAC Name: (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol[4]

Synonyms: CP-101,606, CP-98113[4]

Chemical Formula: C20H25NO3[5]

Molecular Weight: 327.42 g/mol [5]



| Property      | Value                     | Reference |
|---------------|---------------------------|-----------|
| CAS Number    | 134234-12-1               | [4]       |
| Boiling Point | 534.4±50.0 °C (Predicted) | [5]       |
| Density       | 1.228 g/cm <sup>3</sup>   | [5]       |
| рКа           | 9.99±0.26 (Predicted)     | [4]       |
| Solubility    | DMSO: ≥35mg/mL            | [4]       |
| Appearance    | White to tan powder       | [4]       |

# Mechanism of Action: Selective GluN2B Antagonism

**(R,R)-Traxoprodil** exerts its pharmacological effects through the selective, non-competitive antagonism of the NMDA receptor, with a particular high affinity for the GluN2B subunit.[2] The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).

The subunit composition of the NMDA receptor dictates its physiological and pharmacological properties. The GluN2B subunit is predominantly expressed in the forebrain and hippocampus and is implicated in various neurological and psychiatric disorders.[2][6] (R,R)-Traxoprodil binds to the ifenprodil site, an allosteric modulatory site at the interface of the GluN1 and GluN2B subunits, thereby inhibiting ion channel opening and subsequent calcium influx.[2][7] This selective antagonism of GluN2B-containing NMDA receptors is thought to underlie its therapeutic effects while potentially mitigating some of the side effects associated with non-selective NMDA receptor blockade.





Click to download full resolution via product page

Mechanism of **(R,R)-Traxoprodil** at the NMDA Receptor.

# Pharmacological Properties Binding Affinity and Potency

**(R,R)-Traxoprodil** is a potent antagonist of GluN2B-containing NMDA receptors. Its high selectivity is a key feature, distinguishing it from other NMDA receptor antagonists.

| Parameter           | Value            | Receptor/Assay                                                  | Reference |
|---------------------|------------------|-----------------------------------------------------------------|-----------|
| IC50                | 10 nM            | Protection of<br>hippocampal neurons<br>from glutamate toxicity | [1]       |
| IC50                | ~20 μM           | α1 adrenergic affinity                                          | [1]       |
| Binding Free Energy | -3.5063 kcal/mol | NMDA Receptor (in silico)                                       | [1]       |

Note: A lower IC<sub>50</sub> value indicates higher potency.

## **Pharmacokinetics**

The pharmacokinetic profile of **(R,R)-Traxoprodil** has been investigated in humans, revealing differences based on cytochrome P450 2D6 (CYP2D6) metabolizer status.



| Parameter                   | Extensive<br>Metabolizers (EM)               | Poor Metabolizers<br>(PM)                | Reference |
|-----------------------------|----------------------------------------------|------------------------------------------|-----------|
| Oral Bioavailability        | ~22.8% - 62.1%<br>(dose-dependent)           | ~80% (dose-<br>independent)              | [8]       |
| Elimination Half-life (t½)  | ~2-4 hours                                   | ~20 hours                                | [8]       |
| Plasma Clearance            | High (~27 mL/min/kg)                         | Low (~4 mL/min/kg)                       | [8]       |
| Volume of Distribution (Vd) | ~4 L/kg                                      | ~6.5 L/kg                                | [8]       |
| Cmax (Oral)                 | Increases more than proportionally with dose | Increases<br>proportionally with<br>dose | [8]       |

Metabolism: **(R,R)-Traxoprodil** is primarily metabolized by the polymorphic enzyme CYP2D6. In extensive metabolizers, it undergoes significant first-pass metabolism. The main metabolic pathways are hydroxylation and subsequent conjugation. In poor metabolizers, direct conjugation is the major route of elimination.

# Experimental Protocols Radioligand Binding Assay for NMDA Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor, using a radiolabeled ligand such as [3H]ifenprodil.

#### Materials:

- Rat brain tissue (e.g., cortex and hippocampus)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- [3H]ifenprodil (radioligand)
- (R,R)-Traxoprodil or other non-labeled competitor compounds

## Foundational & Exploratory

Check Availability & Pricing



- Scintillation fluid and vials
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

#### Procedure:

- Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the
  homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting
  supernatant at high speed to pellet the membranes. Wash the membrane pellet by
  resuspension and centrifugation. Resuspend the final pellet in fresh binding buffer.
- Assay Incubation: In test tubes, combine the prepared membranes, [3H]ifenprodil at a fixed concentration, and varying concentrations of the unlabeled competitor compound (e.g., (R,R)-Traxoprodil).
- Total and Non-specific Binding: For total binding, omit the competitor compound. For non-specific binding, add a high concentration of a known NMDA receptor ligand (e.g., unlabeled ifenprodil).
- Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC<sub>50</sub> value (the concentration of competitor that inhibits 50% of



specific binding) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.



Click to download full resolution via product page

Workflow for a Radioligand Binding Assay.

## Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to agonist application and the modulatory effects of antagonists like **(R,R)-Traxoprodil**.



#### Materials:

- HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2B)
- External solution (containing physiological concentrations of ions)
- Internal solution (for the patch pipette, mimicking intracellular ion concentrations)
- NMDA receptor agonists (glutamate and glycine)
- (R,R)-Traxoprodil
- Patch-clamp amplifier and data acquisition system
- Micromanipulator
- Inverted microscope
- Glass micropipettes

#### Procedure:

- Cell Culture: Culture HEK293 cells expressing the desired NMDA receptor subunits on coverslips.
- Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with the internal solution.
- Cell Patching: Under the microscope, carefully approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
- Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
- Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).
- Agonist Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current through the NMDA receptors.



- Antagonist Application: Co-apply (R,R)-Traxoprodil with the agonists to measure the inhibition of the NMDA receptor-mediated current.
- Data Acquisition and Analysis: Record the currents before and after the application of the antagonist. Analyze the data to determine the extent of inhibition and the IC₅₀ of the antagonist.

# **Therapeutic Potential and Clinical Development**

**(R,R)-Traxoprodil** has been investigated for several therapeutic applications, primarily leveraging its neuroprotective and antidepressant properties.

## Neuroprotection

Due to its ability to block excessive calcium influx through NMDA receptors, a key mechanism in excitotoxicity, **(R,R)-Traxoprodil** was studied as a potential treatment for acute ischemic stroke and traumatic brain injury. Clinical trials showed only modest benefits.

# **Depression**

More recently, **(R,R)-Traxoprodil** has gained attention for its potential as a rapid-acting antidepressant, similar to ketamine.[4] A small clinical trial in patients with treatment-resistant depression demonstrated a significant and rapid antidepressant response following a single administration.[4] The response rate was 60% compared to 20% for placebo.[4]

## **Clinical Trial Discontinuation**

The clinical development of **(R,R)-Traxoprodil** was halted due to concerns about cardiac side effects, specifically QT interval prolongation.[4] This adverse effect, which can increase the risk of serious cardiac arrhythmias, outweighed the potential therapeutic benefits in the initial target indications.





Click to download full resolution via product page

Therapeutic Potential and Limitations of (R,R)-Traxoprodil.

# **Synthesis**

The synthesis of **(R,R)-Traxoprodil** is a multi-step process that can be achieved through various synthetic routes. A common approach involves the stereoselective synthesis starting from chiral precursors to obtain the desired (1S,2S) stereochemistry. One reported method is based on the structure-activity relationship program starting from ifenprodil.[1] A key step involves the reaction of a suitably protected and activated propiophenone derivative with 4-hydroxy-4-phenylpiperidine, followed by stereoselective reduction and deprotection steps. The specific reaction conditions, catalysts, and purification methods are critical to achieving high purity and stereoselectivity of the final product.

## Conclusion

(R,R)-Traxoprodil remains a significant pharmacological tool for studying the role of the GluN2B subunit of the NMDA receptor in health and disease. Its high potency and selectivity make it a valuable research compound. While its clinical development was terminated due to cardiovascular safety concerns, the rapid antidepressant effects observed in clinical trials have spurred further research into the development of second-generation GluN2B-selective antagonists with improved safety profiles for the treatment of major depressive disorder and other neuropsychiatric conditions. This technical guide provides a foundational understanding of the chemical, pharmacological, and clinical aspects of (R,R)-Traxoprodil to aid researchers and drug development professionals in this field.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates
  the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S,2S)-1-(4-HYDROXYPHENYL)-2-(4-HYDROXY-4-PHENYLPIPERIDINO)-1-PROPANOL CAS#: 134234-12-1 [amp.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Mapping the Binding of GluN2B-Selective N-Methyl-d-aspartate Receptor Negative Allosteric Modulators PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low concentrations of neuroactive steroids alter kinetics of [3H]ifenprodil binding to the NMDA receptor in rat frontal cortex PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R,R)-Traxoprodil (CP-101,606)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15250138#chemical-structure-and-properties-of-r-r-traxoprodil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com